An In-depth Technical Guide to (+)-cis-Rose Oxide: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to (+)-cis-Rose Oxide: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-cis-Rose oxide, scientifically known as (2R,4S)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran, is a monoterpenoid and a significant component of the fragrance of roses and various essential oils. It also contributes to the flavor profile of certain fruits and wines. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, along with detailed experimental protocols for its synthesis and analysis. Additionally, it explores its known biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
(+)-cis-Rose oxide is one of the four stereoisomers of rose oxide. The cis or trans configuration refers to the relative orientation of the isobutenyl group at position 2 and the methyl group at position 4 of the tetrahydropyran (B127337) ring. The (+) or (-) designation indicates the direction of optical rotation.
| Identifier | Value |
| IUPAC Name | (2R,4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane |
| Synonyms | (2R,4S)-rose oxide, Rose oxide, cis-(+)- |
| Molecular Formula | C₁₀H₁₈O[1][2] |
| Molecular Weight | 154.25 g/mol [1][3][4] |
| CAS Number | 4610-11-1[4][5] |
| ChEBI ID | CHEBI:90102 |
| PubChem CID | 6432154[3][4] |
| SMILES | C[C@H]1CCO--INVALID-LINK--C=C(C)C[4] |
| InChI | InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10-/m0/s1[5] |
| InChIKey | CZCBTSFUTPZVKJ-UWVGGRQHSA-N[5] |
Physicochemical Properties
The physical and chemical properties of (+)-cis-rose oxide are summarized in the table below. It is a colorless liquid with a characteristic floral, green, and rosy odor.
| Property | Value | Reference |
| Appearance | Colorless liquid | [BOC Sciences] |
| Density | 0.871 g/mL at 20°C | [BOC Sciences] |
| Boiling Point | 194.97 °C (EPI 4.0) | [BOC Sciences] |
| Flash Point | 70 °C (158 °F) | [ScenTree] |
| Solubility | Insoluble in water; soluble in alcohol | [BOC Sciences] |
| Refractive Index | 1.450 - 1.457 at 20°C | [BOC Sciences] |
| Optical Rotation | Data not available | [ScenTree] |
Spectroscopic Data
Spectroscopic techniques are essential for the identification and structural elucidation of (+)-cis-rose oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Proton NMR):
-
Vinyl proton: Chemical shift around 5.1-5.3 ppm.
-
Protons on the tetrahydropyran ring: A complex pattern of multiplets between 1.2 and 4.0 ppm.
-
Methyl protons: Singlets and doublets in the upfield region (0.9-1.7 ppm).
¹³C-NMR (Carbon NMR):
-
Olefinic carbons: Resonances in the range of 120-135 ppm.
-
Carbons of the tetrahydropyran ring: Signals typically appear between 20 and 80 ppm.
-
Methyl carbons: Peaks in the upfield region (15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of rose oxide provides information about its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 2960-2975 | C-H asymmetric stretching (CH₃) |
| 2922-2941 | C-H asymmetric stretching (CH₂) |
| 2853-2873 | C-H symmetric stretching (CH₂) |
| 1668-1677 | C=C stretching |
| 1450-1452 | C-H bending (CH₂ and CH₃) |
| 1376-1377 | C-H bending (CH₃) |
| 1000-1200 | C-O-C stretching (ether) |
Note: The IR peak assignments are based on typical values for the functional groups present in rose oxide and related terpenoids.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of rose oxide isomers. The mass spectrum of rose oxide typically shows a molecular ion peak (M⁺) at m/z 154. A prominent fragment ion is observed at m/z 139, corresponding to the loss of a methyl group.[4]
Experimental Protocols
Synthesis of (+)-cis-Rose Oxide from (+)-Citronellol
A common method for the synthesis of rose oxide involves the photooxygenation of citronellol (B86348), followed by reduction and acid-catalyzed cyclization.[6] The use of (+)-citronellol as the starting material leads to the formation of (+)-rose oxide isomers.
Workflow for the Synthesis of (+)-cis-Rose Oxide
Caption: General workflow for the synthesis of (+)-cis-rose oxide from (+)-citronellol.
Detailed Protocol (Illustrative):
-
Photooxygenation: Dissolve (+)-citronellol in a suitable solvent (e.g., methanol) containing a photosensitizer (e.g., methylene (B1212753) blue).[7] Irradiate the solution with a tungsten-iodine lamp while bubbling oxygen through the mixture.[7] Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Reduction: After completion of the photooxygenation, treat the reaction mixture with a reducing agent, such as sodium sulfite (B76179) (Na₂SO₃), to reduce the hydroperoxide intermediates to the corresponding diols.[6]
-
Cyclization: Acidify the solution containing the citronellol diols with a dilute acid, such as sulfuric acid (H₂SO₄), and stir at room temperature or with gentle heating to induce cyclization to form a mixture of (+)-cis and (+)-trans-rose oxide.[6]
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by fractional distillation to separate the cis and trans isomers. The cis isomer generally has a slightly lower boiling point than the trans isomer.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The enantiomeric and diastereomeric purity of rose oxide can be determined by chiral GC-MS.
Instrumentation and Conditions:
| Parameter | Value | Reference |
| Gas Chromatograph | Agilent 6890 GC or similar | [3] |
| Mass Spectrometer | 5973 MSD or similar | [3] |
| Column | Hydrodex β-TBDAc (50 m x 0.25 mm, 0.25 µm film) | [3] |
| Carrier Gas | Helium | [3] |
| Injector Temperature | 250 °C | |
| Oven Program | 45°C (1 min), ramp at 4°C/min to 80°C (1 min), ramp at 1.5°C/min to 190°C (5 min), ramp at 8°C/min to 200°C | [3] |
| MSD Transfer Line | 280 °C | |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Ionization Energy | 70 eV |
Experimental Workflow for Chiral GC-MS Analysis
Caption: Workflow for the analysis of rose oxide isomers using chiral GC-MS.
Biological Activity and Signaling Pathways
Recent studies have begun to uncover the biological activities of rose oxide isomers.
Antidepressant Activity
In vivo studies using animal models of depression (Forced Swim Test and Tail Suspension Test) have shown that rose oxide exhibits antidepressant-like effects.[1][7][8] The proposed mechanism involves the modulation of the serotonergic pathway.[7][8] Molecular docking studies suggest that rose oxide can bind to serotonin (B10506) receptors.[1][7]
Proposed Signaling Pathway for Antidepressant Activity
Caption: Simplified diagram of the proposed serotonergic modulation by rose oxide.
Metabolism by Cytochrome P450 Enzymes
In vitro studies using human liver microsomes have demonstrated that rose oxide isomers are metabolized by cytochrome P450 (CYP) enzymes.[9] The primary enzymes involved in the metabolism of (-)-cis- and (-)-trans-rose oxide are CYP2B6 and CYP2C19.[9] The main metabolic reaction is hydroxylation at the 9-position.[9]
Metabolic Pathway of Rose Oxide
Caption: The primary metabolic pathway of rose oxide in human liver microsomes.
Conclusion
(+)-cis-Rose oxide is a valuable natural product with significant applications in the fragrance and flavor industries and emerging potential in the pharmaceutical sector. This guide has provided a detailed overview of its chemical and physical properties, along with methodologies for its synthesis and analysis. The elucidation of its biological activities, particularly its antidepressant effects and metabolism by CYP enzymes, opens new avenues for research and development. The provided experimental protocols and diagrams serve as a valuable resource for scientists and researchers working with this fascinating molecule.
References
- 1. Antidepressant activity of rose oxide essential oil: possible involvement of serotonergic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispec.co.th [scispec.co.th]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. CN102964325A - Rose oxide and synthetic method thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Antidepressant activity of rose oxide essential oil: possible involvement of serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of (-)-cis- and (-)-trans-rose oxide by cytochrome P450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
